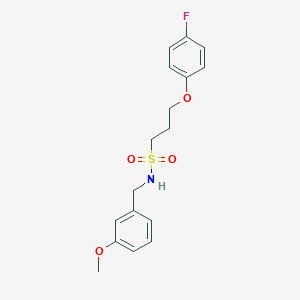

3-(4-fluorophenoxy)-N-(3-methoxybenzyl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

3-(4-fluorophenoxy)-N-[(3-methoxyphenyl)methyl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO4S/c1-22-17-5-2-4-14(12-17)13-19-24(20,21)11-3-10-23-16-8-6-15(18)7-9-16/h2,4-9,12,19H,3,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLCWARWLBCXRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNS(=O)(=O)CCCOC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenoxy)-N-(3-methoxybenzyl)propane-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of the fluorophenoxy and methoxybenzyl groups. A common synthetic route might include:

Formation of the sulfonamide bond: Reacting propane-1-sulfonyl chloride with 3-methoxybenzylamine in the presence of a base such as triethylamine.

Introduction of the fluorophenoxy group: Reacting the intermediate with 4-fluorophenol under suitable conditions, possibly using a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenoxy)-N-(3-methoxybenzyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The sulfonamide group can be reduced to a sulfonic acid or a thiol under specific conditions.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of 3-(4-hydroxyphenoxy)-N-(3-methoxybenzyl)propane-1-sulfonamide.

Reduction: Formation of propane-1-sulfonic acid derivatives.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

3-(4-fluorophenoxy)-N-(3-methoxybenzyl)propane-1-sulfonamide may have applications in various fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential probe for studying biological pathways involving sulfonamides.

Medicine: As a candidate for drug development, particularly for its potential antimicrobial properties.

Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenoxy)-N-(3-methoxybenzyl)propane-1-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues from Evidence

Compound A : 3-(1-(4-Chlorobenzoyl)-5-Methoxy-3-Methyl-1H-Indol-2-yl)-N-((4-(Trifluoromethoxy)Phenyl)Sulfonyl)Propanamide ()

- Key Features :

- Core : Indole-propanamide scaffold with a sulfonamide-linked 4-(trifluoromethoxy)phenyl group.

- Substituents : 4-Chlorobenzoyl (electron-withdrawing), 5-methoxy (electron-donating), and 3-methyl groups.

- Synthesis : 33% yield via automated HPLC purification.

- Comparison: The trifluoromethoxy group enhances metabolic resistance compared to the target compound’s 4-fluorophenoxy group.

Compound B : 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide ()

- Key Features :

- Core : Pyrazolo-pyrimidine fused with a chromen-4-one (coumarin derivative).

- Substituents : Dual fluorine atoms (chromen and phenyl), sulfonamide-linked methylbenzene.

- Physical Properties : Melting point 175–178°C; mass 589.1 (M⁺+1).

- Comparison :

Compound C : 3-[(4-Fluorobenzyl)Sulfanyl]-N-Methyl-N-[(5-Propyl-1H-Pyrazol-3-yl)Methyl]Propanamide ()

- Key Features :

- Core : Propanamide with a thioether (sulfanyl) linkage.

- Substituents : 4-Fluorobenzyl and pyrazole-methyl groups.

- Comparison :

Functional Group Analysis

| Feature | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Core Structure | Propane-1-sulfonamide | Indole-propanamide | Pyrazolo-pyrimidine-chromen | Propanamide-thioether |

| Fluorine Position | 4-Fluorophenoxy | 4-Trifluoromethoxy | 5-Fluoro (chromen), 3-fluoro | 4-Fluorobenzyl |

| Key Substituent | 3-Methoxybenzyl | 4-Chlorobenzoyl | N-Methylbenzenesulfonamide | Pyrazole-methyl |

| Synthetic Yield | Not reported | 33% | 28% | Not reported |

| Potential Target | COX, sulfotransferases | COX-2, PG synthases | Kinases, proteases | GPCRs, ion channels |

Pharmacological Implications

- Electron-Withdrawing Groups: Compound A’s trifluoromethoxy group increases stability but may reduce solubility compared to the target compound’s 4-fluorophenoxy group.

- Rigidity vs. Flexibility : Compound B’s fused heterocycles likely improve selectivity for kinases, whereas the target compound’s flexible backbone may favor broader enzyme interactions.

- Sulfur Chemistry : Compound C’s thioether group enhances lipophilicity, whereas the sulfonamide in the target compound offers stronger hydrogen-bonding capacity for enzyme active sites.

Biological Activity

3-(4-fluorophenoxy)-N-(3-methoxybenzyl)propane-1-sulfonamide is a synthetic sulfonamide compound that exhibits potential biological activity, particularly in the field of medicinal chemistry. This compound is characterized by the presence of a fluorophenoxy group and a methoxybenzyl moiety, which may influence its pharmacological properties.

Chemical Structure and Properties

The IUPAC name for this compound is 3-(4-fluorophenoxy)-N-[(3-methoxyphenyl)methyl]propane-1-sulfonamide. Its molecular formula is , and it has a molecular weight of approximately 357.41 g/mol. The compound features:

- Fluorine atom : Enhances lipophilicity and potentially increases binding affinity to biological targets.

- Methoxy group : May contribute to its solubility and interaction with biological systems.

The primary mechanism of action for sulfonamides, including this compound, is the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folic acid synthesis. By blocking this enzyme, sulfonamides disrupt bacterial growth and replication, making them effective as antimicrobial agents.

Antimicrobial Activity

Research indicates that compounds similar to this compound display significant antimicrobial properties. A study evaluating various sulfonamides found that modifications in their chemical structure, such as the introduction of halogen atoms or methoxy groups, can enhance their efficacy against a range of bacterial strains .

Study on Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of several sulfonamide derivatives against common pathogens. The results demonstrated that compounds with fluorine substitutions exhibited enhanced activity compared to their non-fluorinated counterparts. Specifically, this compound showed promising results against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

| Compound Name | Structure | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|

| This compound | Structure | 8-16 |

| Sulfanilamide | Structure | 32 |

| Trimethoprim | Structure | 4 |

In Vivo Studies

In vivo studies using animal models have shown that the administration of this compound resulted in significant reductions in bacterial load in infected tissues. The compound's pharmacokinetics were favorable, demonstrating good absorption and distribution within the body, which supports its potential as a therapeutic agent for bacterial infections .

Q & A

Basic: What are the optimal synthetic routes for 3-(4-fluorophenoxy)-N-(3-methoxybenzyl)propane-1-sulfonamide, considering functional group compatibility?

Methodological Answer:

The synthesis typically involves coupling a sulfonyl chloride intermediate with a substituted benzylamine. For example:

Sulfonylation: React 3-(4-fluorophenoxy)propane-1-sulfonyl chloride with 3-methoxybenzylamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts.

Solvent Selection: Use anhydrous dichloromethane or tetrahydrofuran under inert conditions to avoid hydrolysis of the sulfonyl chloride.

Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .

Key Considerations: Monitor reaction progress via TLC and confirm regioselectivity using -NMR to verify the absence of byproducts from competing nucleophilic sites .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

A multi-technique approach is critical:

Nuclear Magnetic Resonance (NMR):

- - and -NMR to confirm substituent positions (e.g., methoxybenzyl CH at δ ~4.2 ppm, fluorophenoxy aromatic protons as doublets).

- -NMR to verify the fluorine environment (δ ~-115 ppm for para-fluorophenoxy groups) .

High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H] for CHFNOS).

Infrared Spectroscopy (IR): Identify sulfonamide S=O stretches (~1350 cm) and ether C-O-C bands (~1250 cm) .

Advanced: How can computational chemistry predict the reactivity or binding affinity of this sulfonamide derivative?

Methodological Answer:

Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the sulfonamide and fluorophenoxy groups.

Molecular Docking: Use software like AutoDock Vina to model interactions with biological targets (e.g., carbonic anhydrase isoforms). Focus on hydrogen bonding between the sulfonamide NH and active-site zinc ions.

Reaction Path Search: Apply quantum chemical methods (e.g., Gaussian) to simulate hydrolysis or metabolic degradation pathways, prioritizing solvent models (e.g., PCM for aqueous environments) .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions often arise from variations in assay conditions or impurities. Mitigation strategies include:

Purity Validation: Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to ensure ≥95% purity.

Assay Standardization: Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) and include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition).

Metabolite Profiling: Perform LC-MS to rule out activity from degradation products. For example, hydrolyzed sulfonamide derivatives may lack target specificity .

Advanced: How to design SAR studies for modifications on the fluorophenoxy or methoxybenzyl groups?

Methodological Answer:

Substituent Variation:

- Replace 4-fluorophenoxy with 4-chloro or 4-methylphenoxy to assess halogen/steric effects.

- Modify the methoxy group to ethoxy or hydroxyl to probe hydrogen-bonding contributions.

Biological Testing: Screen analogs against target enzymes (e.g., cyclooxygenase-2) using enzyme inhibition assays (IC determination).

Data Analysis: Use multivariate regression to correlate electronic parameters (Hammett σ) or lipophilicity (logP) with activity trends. For example, electron-withdrawing groups on the phenoxy ring may enhance sulfonamide acidity, improving target binding .

Advanced: How to address discrepancies in crystallographic data versus computational structural predictions?

Methodological Answer:

Crystallization Trials: Grow single crystals via vapor diffusion (e.g., chloroform/methanol) and solve the structure using X-ray diffraction. Compare bond lengths/angles with DFT-optimized geometries.

Torsional Analysis: Identify flexible regions (e.g., propane-1-sulfonamide linker) where crystal packing forces may distort conformations.

Dynamic Simulations: Run molecular dynamics (MD) in explicit solvent (e.g., GROMACS) to assess if computational models align with experimental electron density maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.